DBCO-PEG9-amine
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Overview
Description
DBCO-PEG9-amine is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG9-amine is synthesized through a series of chemical reactions involving the attachment of the DBCO group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:
Activation of the PEG chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Attachment of the DBCO group: The activated PEG chain is reacted with a DBCO derivative to form the DBCO-PEG intermediate.
Functionalization with an amine group: The DBCO-PEG intermediate is further reacted with an amine-containing compound to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG9-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is copper-free and highly efficient, making it suitable for bioconjugation and other applications .
Common Reagents and Conditions
Reagents: Azide-containing compounds, NHS esters, carboxylic acids.
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.
Major Products
The major products formed from the reactions of this compound include stable triazole linkages when reacted with azide-containing molecules. These products are often used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
DBCO-PEG9-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents
Industry: Applied in the development of diagnostic tools and biosensors
Mechanism of Action
DBCO-PEG9-amine exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The PEG spacer arm enhances the solubility and stability of the conjugates, while the amine group facilitates further functionalization .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: A shorter PEG linker with similar click chemistry properties.
DBCO-PEG12-amine: A longer PEG linker offering greater flexibility and solubility.
BCN-PEG9-amine: A similar compound with a bicyclononyne (BCN) group instead of DBCO, used in copper-free click chemistry.
Uniqueness
DBCO-PEG9-amine is unique due to its optimal PEG length, which provides a balance between flexibility and solubility. The DBCO group enables efficient SPAAC reactions without the need for a copper catalyst, making it suitable for sensitive biological applications .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N3O11/c40-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-41-38(43)11-12-39(44)42-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)42/h1-8H,11-33,40H2,(H,41,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUWAJBCFPYIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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